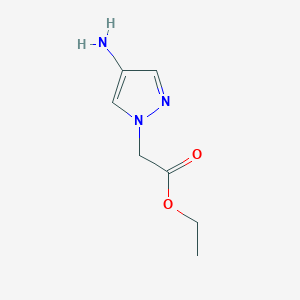![molecular formula C16H39NO4Si4 B3085199 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide CAS No. 115257-95-9](/img/structure/B3085199.png)
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
概要
説明
“2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide” is a monomer commonly used in the formulation of research silicone hydrogel contact lenses and other research ophthalmic devices . Silicone monomers are preferred for the synthesis of research ophthalmic materials due to their high oxygen permeability .
Molecular Structure Analysis
The linear formula of “this compound” is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . The molecular weight is 422.81 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 112-115 °C/0.2 mmHg, a density of 0.918 g/mL at 25 °C, and a refractive index n20/D of 1.419 (lit.) .科学的研究の応用
Synthetic Chemistry and Material Science
- The compound has been utilized in the tandem synthesis of previously unknown 3-alkylaminoprop-2-enamides, with the research focusing on desilylation processes and the effects of reaction conditions and amine nature on the efficiency of the process (Andreev et al., 2013).
- A novel chelating ligand was synthesized involving the reaction of acetylacetone with 3-aminopropyl[tris(trimethylsilyloxy)]silane, leading to the creation of europium(III) and erbium(III) imino enolates. This research demonstrates the compound's potential in the development of transparent, air-stable, and distillable complexes (Semenov et al., 2008).
- Research in colloid and surface science indicates that derivatives of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide can be used to create cationic silicone surfactants with remarkable surface activity and specific aggregation behaviors in aqueous solutions (Tan et al., 2013).
Advanced Polymer Materials
- Studies have been conducted on the copolymerization of hydrophobic silicon-containing monomers, including derivatives of this compound, for the preparation of multicomponent silicone hydrogels. These hydrogels exhibit specific phase separation structures and oxygen permeability coefficients, indicating their potential use in advanced materials science, especially in applications requiring selective gas permeability (Zhao et al., 2014).
- The compound has been used in the core-first synthesis of star-shaped poly(methyl methacrylate)s (PMMAs) by group transfer polymerization, showcasing its role in the creation of polymers with predictable molecular weights and narrow molecular weight distributions (Chen et al., 2011).
Biomedical Applications
- Research on hydrogel formulations for drug release in ophthalmic lenses has been conducted, utilizing silicone hydrogels made from hydrophobic monomers containing silicon, such as this compound. These hydrogels were analyzed for their drug release profiles and interactions with pharmaceuticals, showing promise for applications in therapeutic contact lenses (Paradiso et al., 2014).
作用機序
Target of Action
It is commonly used in the formulation of research silicone hydrogel contact lenses and other research ophthalmic devices .
Mode of Action
Given its use in the formulation of silicone hydrogel contact lenses, it can be inferred that it plays a role in enhancing the oxygen permeability of these devices .
Result of Action
Its role in enhancing the oxygen permeability of silicone hydrogel contact lenses is a key result of its action .
特性
IUPAC Name |
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO4Si4/c1-15(2)16(18)17-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDNMHBSSSIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)
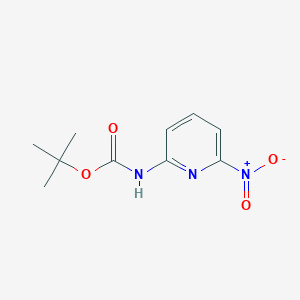

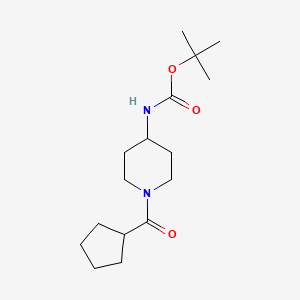
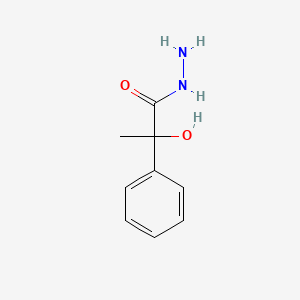



![5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085182.png)
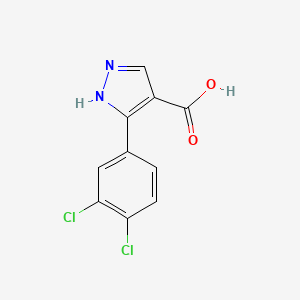

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

